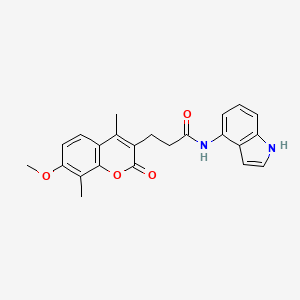

N-(1H-indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Description

N-(1H-Indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a hybrid molecule combining an indole moiety and a substituted coumarin system linked via a propanamide bridge. The indole group (C₈H₆N) is substituted at the 4-position, while the coumarin derivative features a 7-methoxy, 4,8-dimethyl, and 2-oxo substitution pattern. The molecular formula is estimated as C₂₃H₂₀N₂O₅ (MW: 404.42 g/mol), with the coumarin subsystem contributing significantly to its lipophilicity and planar aromatic character.

Properties

Molecular Formula |

C23H22N2O4 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |

InChI |

InChI=1S/C23H22N2O4/c1-13-15-7-9-20(28-3)14(2)22(15)29-23(27)16(13)8-10-21(26)25-19-6-4-5-18-17(19)11-12-24-18/h4-7,9,11-12,24H,8,10H2,1-3H3,(H,25,26) |

InChI Key |

UVUVWQIUVTVGEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

Coupling of Indole and Chromenone: The final step involves coupling the indole and chromenone moieties through a suitable linker, such as a propanamide group, using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or chromenone moieties, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions may target the carbonyl groups within the chromenone structure, potentially yielding alcohol derivatives.

Substitution: The compound can undergo substitution reactions, especially at the methoxy group or other reactive sites on the indole or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and chromenone derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds containing indole and chromenone structures can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Target Compound vs. N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-Biphenyl-4-yl)Propanamide

- Indole Position: The target compound has an indol-4-yl group, whereas the analog in uses indol-3-yl.

- Linker : The target compound employs a propanamide chain, while the analog uses a bulkier ethyl-propanamide linker, which may reduce conformational flexibility.

- Substituent: The coumarin in the target compound is replaced by a 2-fluoro-biphenyl group in the analog.

Target Compound vs. (R)-N-(4-Hydroxy-3-(2-Methylpyrrolidin-1-yl)Methylphenyl)-3-(Tetrahydro-Pyridoindol-2-yl)Propanamide

- Core Structure : The target compound’s indole is standalone, whereas the analog incorporates a tetrahydro-pyridoindole system, adding rigidity and nitrogen-rich pharmacophoric features.

- Substituents : The analog’s hydroxy and methylpyrrolidinyl groups on the phenyl ring introduce hydrogen-bonding and basicity, contrasting with the target’s hydrophobic coumarin substituents.

Physicochemical Properties

*LogP estimated using fragment-based methods.

- Lipophilicity : The fluorinated biphenyl analog (LogP ~4.2) is more lipophilic than the target compound (LogP ~3.8), while the pyridoindole analog’s polarity (LogP ~2.5) reflects its hydroxyl and tertiary amine groups.

- Solubility : The target compound’s coumarin system may reduce aqueous solubility compared to the pyridoindole analog but improve it relative to the fluorinated biphenyl derivative.

Research Findings

Coumarin vs. Biphenyl Bioactivity : Coumarins (as in the target compound) are associated with anticoagulant and anti-inflammatory activity, while fluorinated biphenyls () often target kinases or GPCRs .

Synthetic Challenges : The pyridoindole analog () required high-temperature reactions and rigorous purification, suggesting the target compound’s synthesis may face similar hurdles due to steric hindrance from methyl groups .

Biological Activity

N-(1H-indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that exhibits significant biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound integrates an indole moiety with a chromenone structure, characterized by:

- Molecular Formula : C22H25N3O4

- Molecular Weight : Approximately 390.4 g/mol

The presence of both the indole and chromenone structures contributes to its potential biological activities, influencing various metabolic pathways and interactions with biological targets.

1. Antioxidant Activity

The chromenone structure is known for its ability to scavenge free radicals, which may contribute to its antioxidant properties. This capability is essential for protecting cells from oxidative stress and could play a role in preventing chronic diseases.

2. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can impact processes such as inflammation or cancer progression by modulating enzyme activities critical for these pathways.

3. Receptor Binding

The compound has shown potential interactions with various receptors, influencing cellular signaling pathways. Such interactions can lead to modulation of physiological responses, making it a candidate for therapeutic applications in conditions like cancer and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidation and Reduction Reactions : The compound can undergo oxidation and reduction reactions, modifying its functional groups and potentially enhancing its biological activity.

- Substitution Reactions : The ability to participate in substitution reactions allows for the synthesis of new derivatives with altered properties, which may exhibit enhanced or novel biological activities.

Anticancer Potential

A study demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

Anti-inflammatory Effects

In vitro studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect suggests its potential use as an anti-inflammatory agent in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1H-indol-6-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide | Similar indole and chromenone structures | Moderate antioxidant activity |

| 7-Methoxy-coumarin derivatives | Coumarin backbone | Varies in substituents affecting biological activity |

This table highlights how structural variations influence biological activities among related compounds.

Q & A

Q. What are the recommended synthetic routes for N-(1H-indol-4-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide, and how can purity be optimized?

Methodological Answer: The synthesis of this compound can be approached via a multi-step coupling strategy. A common route involves:

- Step 1: Functionalization of the indole moiety (e.g., bromination at the 4-position of 1H-indole using NBS in DMF) to enable subsequent amide coupling.

- Step 2: Activation of the coumarin derivative (7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl-propanoic acid) with coupling agents like EDCI/HOBt in anhydrous DCM.

- Step 3: Amide bond formation between the activated coumarin and the indole derivative under inert atmosphere, followed by purification via flash column chromatography (hexane/EtOAc gradient) .

- Purity Optimization: Use high-resolution mass spectrometry (HRMS) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) to validate purity. Recrystallization from ethanol/water mixtures can further enhance crystallinity .

Q. How should researchers approach the structural characterization of this compound to confirm its identity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

- NMR Analysis: Acquire - and -NMR spectra in DMSO-d6 or CDCl3. Key diagnostic signals include the indole NH proton (~10–12 ppm) and coumarin carbonyl carbons (~160–180 ppm). Compare with computed chemical shifts using software like ACD/Labs or MestReNova .

- HRMS: Confirm molecular weight with <5 ppm error. Electrospray ionization (ESI) in positive mode is recommended for amide-containing compounds.

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate. Refinement using SHELXL (e.g., anisotropic displacement parameters, twin refinement for challenging datasets) ensures accurate structural determination .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between spectroscopic data and computational modeling for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR: Probe conformational flexibility by acquiring spectra at 25°C and 60°C. Broadening or splitting of peaks may indicate equilibrium between rotamers .

- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies >1 ppm may suggest errors in proposed stereochemistry .

- SHELXL Refinement: For crystallographic mismatches, apply twin refinement (TWIN/BASF commands) or adjust weighting schemes to improve R-factors. Validate with residual density maps .

Q. How can the stability of this compound under various experimental conditions be systematically evaluated?

Methodological Answer: Design accelerated degradation studies to assess:

- Thermal Stability: Incubate solid samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via TLC and HPLC (retention time shifts).

- pH Stability: Prepare solutions in buffers (pH 1–10) and analyze by UV-Vis spectroscopy (λmax for coumarin ~320 nm). Hydrolysis of the amide bond is a key degradation pathway .

- Photostability: Expose samples to UV light (254 nm) and quantify degradation products using LC-MS. Store in amber vials for light-sensitive experiments .

Q. What strategies can be employed to elucidate the mechanism of action of this compound in biological systems?

Methodological Answer: Mechanistic studies require interdisciplinary approaches:

- Molecular Docking: Use AutoDock Vina to model interactions with targets like Bcl-2 or formyl-peptide receptors. Prioritize binding poses with hydrogen bonds to the coumarin carbonyl or indole NH groups .

- Structure-Activity Relationship (SAR): Syntize analogs with modifications to the methoxy or methyl groups on the coumarin ring. Compare IC50 values in cytotoxicity assays (e.g., MTT on cancer cell lines) to identify pharmacophores .

- In Vitro Assays: Evaluate inhibition of kinases (e.g., CDK2) using fluorescence polarization. Confirm target engagement via Western blotting for downstream proteins (e.g., PARP cleavage for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.